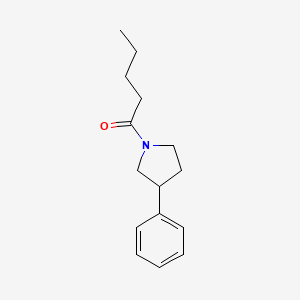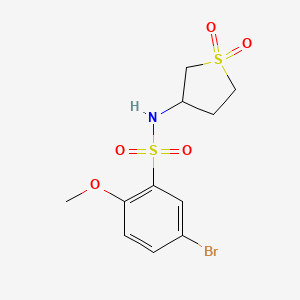
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one
Descripción general
Descripción
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one, also known as α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a powerful stimulant that has been used recreationally and has gained popularity in recent years. However,
Mecanismo De Acción
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
The effects of 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one on the body include increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, the long-term effects of α-PVP on the body are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, the potential for abuse and the lack of understanding of the long-term effects of α-PVP on the body make it a less desirable compound to work with.
Direcciones Futuras
There are several future directions for research on 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one. One area of research could focus on the potential use of α-PVP as a treatment for depression and anxiety disorders. Another area of research could focus on the long-term effects of α-PVP on the body and brain. Additionally, further studies could investigate the potential for abuse and addiction associated with α-PVP.
In conclusion, 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one is a synthetic cathinone with potential scientific research applications. Its ability to increase dopamine and norepinephrine levels in the brain makes it a useful compound for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for abuse and the lack of understanding of the long-term effects of α-PVP on the body make it a less desirable compound to work with. Further research is needed to fully understand the potential benefits and risks associated with 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one.
Aplicaciones Científicas De Investigación
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one has been used in scientific research for its potential as a treatment for various medical conditions. One study found that α-PVP could be used as a potential treatment for depression and anxiety disorders due to its ability to increase dopamine levels in the brain. Another study found that α-PVP could be used as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain.
Propiedades
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-9-15(17)16-11-10-14(12-16)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFFRUWYTNRVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one](/img/structure/B7468607.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)